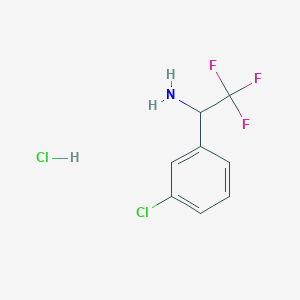

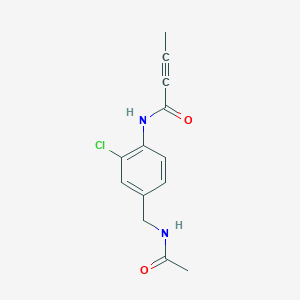

![molecular formula C15H12N2O2 B2784732 5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-24-9](/img/structure/B2784732.png)

5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridine derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

Fused pyridine derivatives are frequently used structures in drug research . Due to the vastness of the chemical space of fused pyridine derivatives, the most common fused pyridine derivatives, namely furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines, with their bioactivities were selected to cover in this chapter .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The main focus of this article is on the structural, energetic and vibrational properties of three monosubstituted pyridines, wherein one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety .Physical And Chemical Properties Analysis

Pyridine (C5H5N), an isostere of benzene, is used as a precursor for synthesizing target pharmaceuticals and agrochemicals .科学的研究の応用

Medicinal Chemistry: Anti-Fibrotic and Anti-Inflammatory Agent

The compound has shown promise in the field of medicinal chemistry, particularly as an anti-fibrotic and anti-inflammatory agent . It has been compared to pirfenidone, a drug used to treat idiopathic pulmonary fibrosis, due to its structural similarity. Studies suggest that it can inhibit fibrosis and inflammatory gene expression in kidney fibroblasts, making it a potential therapeutic agent for chronic kidney disease (CKD).

Agriculture: Solvent Replacement

In agriculture, the focus has been on the synthesis and extraction of 5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide as a safer alternative to N-methyl-2-pyrrolidone, a solvent with recognized hazards . The compound’s production through reductive amination of levulinic acid and its extraction using environmentally friendly solvents has been explored, highlighting its potential use in sustainable agricultural practices.

Industrial Applications: Solvent and Intermediate

Industrially, this compound is available from suppliers for research needs and is known by registry numbers such as ZINC000008793828 . Its role as a solvent and an intermediate in various chemical reactions signifies its importance in the synthesis of more complex molecules.

Environmental Science: Green Chemistry

The environmental applications of 5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide are linked to green chemistry initiatives. Its production process, which involves the use of less toxic solvents and aims for a smaller ecological footprint, aligns with the principles of sustainable and environmentally responsible chemical engineering .

Biotechnology: Enzymatic Reactions

In biotechnology, the pyridine nucleus of the compound is of interest due to its involvement in enzymatic reactions and as a potential modulator of biological processes . Its structural framework could be utilized in designing bioactive molecules or probes for understanding biological pathways.

Material Science: Organic Synthesis

The compound’s relevance in material science stems from its pyridine scaffold, which is a key component in the synthesis of pharmaceuticals and agrochemicals . Its utility in crafting novel materials with specific properties is an area of ongoing research.

作用機序

将来の方向性

特性

IUPAC Name |

5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-10-7-8-13-12(16-10)9-14(19-13)15(18)17-11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGRKGRYIUPRBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dimethoxyphenyl)-5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2784654.png)

![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2784658.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2784661.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-bromonicotinamide](/img/structure/B2784662.png)

![3-(4-chlorophenyl)-1-(2,4-difluorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2784667.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-difluorobenzamide](/img/structure/B2784669.png)

![1-[(3,4-dichlorophenyl)methyl]-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide](/img/structure/B2784670.png)

![N1-isopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2784671.png)